1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is a chemical compound characterized by its unique structure, which consists of a pyrrolo[2,3-b]pyridine core substituted with a bromine atom and an ethanone group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula is C9H8BrN2O, with a molecular weight of approximately 225.08 g/mol .
The molecule contains a pyrrolo[2,3-b]pyridine core, a well-known heterocyclic scaffold found in various natural products and bioactive molecules [PubChem]. This scaffold is known for its ability to interact with biological targets, making it of interest in drug discovery.
The presence of a ketone (C=O) group can participate in hydrogen bonding and other interactions with biomolecules. The bromine atom (Br) can also serve as a site for further chemical modifications to explore potential activity profiles [].
While research on 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone itself seems limited, there are studies investigating related compounds with the pyrrolo[2,3-b]pyridine core. These studies explore various applications, including:
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone has shown promise as an inhibitor of specific kinases, particularly SGK-1 kinase, which is implicated in various diseases. Its biological activity suggests potential therapeutic applications in oncology and other areas where kinase inhibition is beneficial. Studies indicate that modifications to the pyrrolo[2,3-b]pyridine structure can significantly influence its biological efficacy and selectivity .
The synthesis of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone typically involves several steps:
This compound has several potential applications:
Interaction studies have shown that 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone interacts with several biological targets:
Several compounds share structural similarities with 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Methyl group instead of ethanone | Potentially different bioactivity due to methyl substitution |
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | Methyl group at position 3 | Altered electronic properties affecting reactivity |
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | Methyl group at position 4 | May exhibit distinct pharmacological profiles |
4-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one | Ketone functional group instead of ethanone | Different reactivity patterns due to keto-enol tautomerism |
7-Azaindole | Azaindole core without bromine | Different pharmacological properties due to nitrogen substitution |
These compounds highlight the diversity within the pyrrolo[2,3-b]pyridine family and underscore the unique features of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone that may contribute to its specific biological activities and applications in medicinal chemistry.